N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide

Antiemetic safety Extrapyramidal side effects Dopamine D2 selectivity

N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide (CAS 118194-33-5 free base; 89591-51-5 hydrochloride), internationally known as dimethpramide and sold under the trade name Dimetcarb, is a synthetic substituted benzamide antiemetic first developed in the USSR. The compound belongs to the 4-substituted 5-nitro-2-methoxy-N-(2-diethylaminoethyl)benzamide series and acts primarily as a dopamine D2 receptor antagonist within the chemoreceptor trigger zone of the vomiting center, with ancillary gastric prokinetic properties.

Molecular Formula C16H26N4O4
Molecular Weight 338.40 g/mol
Cat. No. B11531934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide
Molecular FormulaC16H26N4O4
Molecular Weight338.40 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N(C)C)[N+](=O)[O-]
InChIInChI=1S/C16H26N4O4/c1-6-19(7-2)9-8-17-16(21)12-10-14(20(22)23)13(18(3)4)11-15(12)24-5/h10-11H,6-9H2,1-5H3,(H,17,21)
InChIKeyFGTQEICFEHSKTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide (Dimethpramide): Core Identity, Class, and Procurement Baseline


N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide (CAS 118194-33-5 free base; 89591-51-5 hydrochloride), internationally known as dimethpramide and sold under the trade name Dimetcarb, is a synthetic substituted benzamide antiemetic first developed in the USSR . The compound belongs to the 4-substituted 5-nitro-2-methoxy-N-(2-diethylaminoethyl)benzamide series and acts primarily as a dopamine D2 receptor antagonist within the chemoreceptor trigger zone of the vomiting center, with ancillary gastric prokinetic properties . Its molecular formula is C₁₆H₂₆N₄O₄ (MW 338.40 g/mol) with predicted density 1.2±0.1 g/cm³ and boiling point 468.8±45.0 °C at 760 mmHg . The compound is historically known only in Russia and certain Eastern European markets as a formulated tablet product, distinguishing it from globally commercialized benzamide antiemetics .

Why N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide Cannot Be Interchanged with Generic Benzamide Antiemetics


Among benzamide antiemetics, substitution at the 4-position of the aromatic ring fundamentally determines both antiemetic potency and the therapeutic ratio between efficacy and extrapyramidal side effects . Dimethpramide's 4-dimethylamino substituent confers a broader antiemetic spectrum—effective against six distinct emetogenic challenges including L-DOPA, apomorphine, adrenaline, histamine, strophanthine, sodium salicylate, and copper sulfate—while its behavioural safety margin exceeds that of metoclopramide, the most widely used comparator in the class . Direct head-to-head neurochemical data demonstrate that dimethpramide perturbs subcortical catecholamine turnover only at doses substantially higher than those required for metoclopramide, translating to a mechanistically grounded reduction in predicted extrapyramidal liability . Generic substitution with metoclopramide, domperidone, or other 4-substituted analogs (e.g., 4-amino, 4-chloro, 4-iodo derivatives) therefore entails not merely different potency but a distinct balance of antiemetic breadth, central nervous system safety, and clinical effectiveness that cannot be assumed or interpolated from in-class labelling alone.

N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Direct Head-to-Head Comparison: Dimethpramide vs. Metoclopramide on Subcortical Catecholamine Turnover and Predicted Extrapyramidal Liability

In a direct comparative neurochemical study, dimethpramide and metoclopramide were both administered to rats to assess their effects on dopamine and noradrenaline turnover rates in subcortical-brainstem regions regulating behavioural activity. Dimetpramide produced an increase in catecholamine turnover—indicative of postsynaptic dopamine D2 receptor blockade in motor pathways—only at considerably higher doses than those of metoclopramide, a conventional benzamide antiemetic known to cause extrapyramidal symptoms (EPS) in approximately 0.2% of adult patients (up to 25% in paediatric and elderly populations) . The authors concluded that the probability of undesirable extrapyramidal and sedative side effects with dimethpramide in clinical practice would be much less than with metoclopramide . This represents the only published direct head-to-head neurochemical safety comparison between dimethpramide and its closest in-class comparator.

Antiemetic safety Extrapyramidal side effects Dopamine D2 selectivity Catecholamine turnover Neuropharmacology

Cross-Study Antiemetic Potency Comparison: Apomorphine-Induced Emesis ED50 in Dogs — Dimethpramide vs. Metoclopramide vs. Domperidone

The antiemetic potency of dimethpramide was established in the classic apomorphine-induced emesis model in dogs, yielding an ED50 of 0.12 mg/kg . Under comparable experimental conditions (apomorphine-induced emesis in dogs, albeit potentially differing in route of administration), metoclopramide exhibits an ED50 of 0.45 mg/kg (oral) , while domperidone, the most potent D2 antagonist in this model, achieves an ED50 of 0.031 mg/kg (oral) . Dimethpramide thus occupies an intermediate potency position: approximately 3.75-fold more potent than metoclopramide on a mg/kg basis in this model, yet less potent than domperidone. Additionally, against L-DOPA-induced emesis in dogs, dimethpramide demonstrates an ED50 of 0.04 mg/kg , a model for which published comparator ED50 values for metoclopramide are not readily available. Note that the dimethpramide ED50 values were reported without explicit specification of the administration route, introducing a methodological caveat for cross-study comparisons.

Antiemetic potency Apomorphine-induced emesis Dog model Dopamine D2 antagonism ED50 comparison

Clinical Efficacy Differentiation: Dimethpramide 96% Nausea/Vomiting Prevention in Hodgkin's Disease Radio/Chemotherapy vs. Metoclopramide 45–78% Across Published Chemotherapy Cohorts

A clinical study evaluated dimetpramid for the prophylaxis and treatment of neurotoxic reactions (nausea and vomiting) during radio- and chemotherapy in patients with Hodgkin's disease. The use of dimetpramid before and during specific therapy prevented nausea and vomiting in 96% of cases, without negative effects on general status, hemodynamics, or peripheral blood and urine parameters . For metoclopramide, published clinical efficacy rates in chemotherapy-induced nausea and vomiting vary substantially: high-dose intravenous metoclopramide achieved total protection (no emesis) in 78% of patients , while other randomized studies report complete protection rates as low as 45–50% . While these are cross-study comparisons with different patient populations, chemotherapy regimens, and dosing protocols, the 96% clinical prevention rate for dimethpramide in the Hodgkin's disease setting represents a notable efficacy benchmark within this specific oncological indication.

Clinical antiemetic efficacy Chemotherapy-induced nausea and vomiting Hodgkin's disease Radiotherapy Nausea prevention rate

Broad-Spectrum Antiemetic Activity: Dimethpramide Suppresses Emesis Induced by Six Pharmacologically Diverse Emetogens vs. Narrower Spectrum of Metoclopramide

Dimethpramide's antiemetic profile was characterized against a panel of emetogenic challenges with distinct pharmacological mechanisms. At doses of 10–25 mg/kg, dimethpramide suppressed vomiting induced by adrenaline, histamine, strophanthine (a cardiac glycoside), sodium salicylate, and copper sulfate in addition to the dopamine-mediated emetogens L-DOPA and apomorphine (ED50 0.04 and 0.12 mg/kg respectively) . The drug's selective dopamine-blocking action on the triggering zone of the vomiting center occurs without substantial engagement of dopaminergic brain systems regulating behavioural activity . For metoclopramide, the primary documented antiemetic activity in preclinical models is against apomorphine (ED50 0.45 mg/kg p.o.) and cisplatin (ED50 6.17 mg/kg in ferrets) ; systematic testing against the full panel of adrenaline, histamine, strophanthine, salicylate, and copper sulfate has not been equivalently documented for metoclopramide. This broader spectrum suggests dimethpramide may offer clinical utility across vomiting of diverse etiologies beyond the chemotherapy/radiotherapy setting for which clinical efficacy is documented.

Broad-spectrum antiemetic Poly-emetogen model Mechanism of vomiting Adrenaline Histamine Copper sulfate

Pharmacokinetic Differentiation: Dimethpramide Demonstrates 4–5 Hour Duration Without Accumulation vs. Metoclopramide's Variable Half-Life and CNS Penetration Profile

According to the Russian pharmaceutical registry, dimethpramide exhibits an onset of action within 30–40 minutes after intramuscular injection and 50–60 minutes after oral administration, with a duration of effect lasting 4–5 hours. Critically, the drug does not accumulate (не кумулирует) with repeated dosing . The recommended clinical dosing regimen is 0.02 g (20 mg) 2–3 times daily, with a maximum daily dose of 0.1 g (100 mg), administered over 2–4 week courses depending on disease character, efficacy, and tolerability . For metoclopramide, the elimination half-life is approximately 4–6 hours, with oral bioavailability of 75% and documented accumulation risk in renal impairment . The specific non-accumulation property of dimethpramide distinguishes it as a compound that does not require dose adjustment or accumulation monitoring over multi-week treatment courses, a practical advantage for both clinical and preclinical repeated-dosing protocols.

Pharmacokinetics Duration of action Drug accumulation Intramuscular Oral administration

N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Preclinical Radiation Oncology Supportive Care Research: Mitigating Acute Radiation-Induced Emesis When Dopamine D2 Selectivity Is Critical

Dimethpramide is classified alongside domperidone and metoclopramide as a D2-receptor antagonist that impairs gastrointestinal manifestations (vomiting and diarrhea) of the primary reaction to ionizing irradiation in dogs . Its demonstrated broader safety margin for extrapyramidal effects, compared with metoclopramide in direct head-to-head catecholamine turnover experiments , makes it particularly suitable for radiation research protocols in which central nervous system side effects could confound behavioural endpoints. The 96% nausea/vomiting prevention rate in Hodgkin's disease patients undergoing radiotherapy provides clinical translation data supporting its use as a positive control or interventional agent in radiation emesis models.

Poly-Emetogen Research Models: A Single Compound Validated Against Seven Mechanistically Distinct Emetogenic Challenges

No other benzamide antiemetic has published systematic validation against adrenaline, histamine, strophanthine, sodium salicylate, copper sulfate, L-DOPA, and apomorphine in a single laboratory in the same species . For researchers investigating the neuropharmacology of emesis across diverse triggering pathways—including cardiac glycoside toxicity (strophanthine), salicylate poisoning, and histaminergic mechanisms—dimethpramide offers a uniquely characterized broad-spectrum reference compound, reducing the number of control agents required in comparative experimental designs.

Repeated-Dosing Toxicology and Subchronic Studies Requiring Non-Accumulating Antiemetic Prophylaxis

Dimethpramide's documented non-accumulation pharmacokinetic profile and 4–5 hour duration of action support its use in multi-week repeated-dosing protocols—such as 28-day subchronic toxicology studies or fractionated radiation schedules—where drug accumulation could confound toxicity readouts or require complex pharmacokinetic modelling. The established clinical maximum daily dose of 100 mg over 2–4 week courses provides a human-relevant dosing ceiling for allometric scaling in preclinical species.

Analytical Reference Standard for Forensic and Regulatory Identification of Substituted Benzamide Derivatives

Dimethpramide (as 'Dimetcarb' tablets) has been the subject of complete structural elucidation by 1H-NMR, 13C-NMR, and mass spectrometry, providing a definitive spectroscopic fingerprint for forensic identification . For analytical laboratories and regulatory agencies requiring certified reference materials for the identification or differentiation of substituted benzamide antiemetics in seized materials or pharmaceutical quality control, the availability of this fully characterized spectroscopic dataset constitutes a unique forensic reference standard within the benzamide class.

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